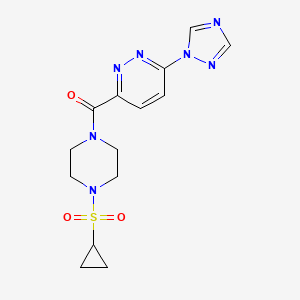

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is a chemical compound . It is part of a class of compounds that include 1,2,4-triazole derivatives .

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,4-triazole derivatives, has been reported . These compounds were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, some compounds synthesized are thermally stable with decomposition onset temperatures of 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm−3), and optimal oxygen balance .Applications De Recherche Scientifique

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Researchers have synthesized novel 1,2,4-triazole derivatives containing this scaffold and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d exhibited promising cytotoxic activity with IC50 values lower than 12 μM against the Hela cell line . Further studies have explored the binding modes of these derivatives within the aromatase enzyme pocket, suggesting a possible mechanism of action.

Antifungal and Antiviral Properties

The 1,2,4-triazole ring system has been associated with antifungal and antiviral activities. Derivatives of this compound have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, influenza A, and herpes simplex virus type 1 (HSV-1) . These findings highlight its potential in combating infectious diseases.

Pharmacological Scaffolds

Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms like the 1,2,4-triazole ring, serve as essential pharmacological scaffolds. Their ability to form hydrogen bonds with various targets contributes to improved pharmacokinetics and toxicological properties . Researchers continue to explore the diverse applications of this scaffold in drug discovery.

Other Potential Applications

While the above areas represent key research directions, the compound’s versatility extends beyond them. Additional investigations have explored its potential as:

Mécanisme D'action

Target of Action

The primary target of this compound is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .

Mode of Action

The compound interacts with its target, tubulin, by binding to the colchicine binding site . This interaction inhibits tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division . The inhibition of tubulin polymerization disrupts the normal cell cycle, leading to cell cycle arrest at the sub-G1 and G2/M phase .

Biochemical Pathways

The compound’s action on tubulin affects the cell cycle pathway . By inhibiting tubulin polymerization, the compound prevents the formation of the mitotic spindle, an essential component for chromosome segregation during mitosis . This leads to cell cycle arrest and ultimately induces apoptosis, or programmed cell death .

Result of Action

The compound’s action results in the induction of apoptosis in cancer cells . This is evidenced by biological studies such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining assays . The compound also inhibits colony formation in a concentration-dependent manner .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4-cyclopropylsulfonylpiperazin-1-yl)-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N7O3S/c22-14(12-3-4-13(18-17-12)21-10-15-9-16-21)19-5-7-20(8-6-19)25(23,24)11-1-2-11/h3-4,9-11H,1-2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZFGYSVOMRWHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=NN=C(C=C3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-isopropyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2808156.png)

![1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2808159.png)

![2-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B2808160.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(methylsulfonyl)phenyl)methanone](/img/structure/B2808165.png)

![N-[(6-Methoxypyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2808168.png)

![(3E)-3-[(2,6-dichlorophenyl)methylidene]chromen-4-one](/img/structure/B2808170.png)

![2-(3,5-Dimethoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2808177.png)